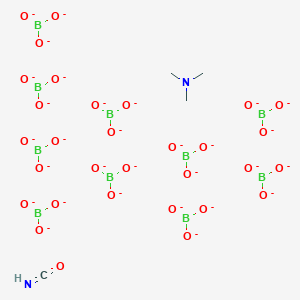
Mannosylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannosylhydrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazine derivative of mannose, a sugar molecule that is found in many biological systems. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications. In
Applications De Recherche Scientifique
Mannosylhydrazine has been used in a variety of different scientific research applications, including as a tool for studying the role of mannose in biological systems, as a potential therapeutic agent for the treatment of various diseases, and as a chemical probe for investigating the mechanisms of action of other compounds.
Mécanisme D'action
The mechanism of action of mannosylhydrazine is not fully understood, but it is thought to involve the inhibition of glycosylation, a process by which sugar molecules are added to proteins and lipids in cells. By inhibiting glycosylation, this compound may interfere with a number of different cellular processes, including cell signaling, protein folding, and immune system function.
Biochemical and Physiological Effects
This compound has been shown to have a number of different biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth and metastasis, and the modulation of immune system function. It has also been shown to have anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of mannosylhydrazine for lab experiments is its ability to selectively target glycosylation processes, which makes it a useful tool for studying the role of sugar molecules in biological systems. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage due to its hydrazine derivative structure.
Orientations Futures
There are a number of different future directions for research on mannosylhydrazine, including the development of new synthesis methods and purification techniques, the investigation of its potential therapeutic applications in various diseases, and the exploration of its interactions with other compounds and biological systems. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations to its use in scientific research.
Méthodes De Synthèse
Mannosylhydrazine can be synthesized using a variety of different methods, including the reaction of mannose with hydrazine, or the reaction of mannose with a hydrazine derivative such as hydrazine sulfate. The synthesis process typically involves the use of organic solvents and various reagents, and requires careful attention to reaction conditions and purification methods to ensure high yields and purity.
Propriétés
Numéro CAS |
123723-77-3 |
|---|---|
Formule moléculaire |
C6H14N2O5 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
(3S,4S,5S,6R)-2-hydrazinyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H14N2O5/c7-8-6-5(12)4(11)3(10)2(1-9)13-6/h2-6,8-12H,1,7H2/t2-,3-,4+,5+,6?/m1/s1 |
Clé InChI |
QDCGKSGKHZOMKB-QTVWNMPRSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)NN)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)NN)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)NN)O)O)O)O |
Synonymes |
mannosylhydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)